Bicyclo[2.2.2]oct-5-en-2-one

Synthetic Methodology Electrophilic Addition Regioselectivity

Bicyclo[2.2.2]oct-5-en-2-one (CAS 2220-40-8) is a privileged [2.2.2] bridgehead enone building block whose β,γ-unsaturated double bond and carbonyl engage in homoconjugative electronic effects that govern regio- and stereoselective electrophilic additions. This scaffold enables photochemical rearrangements to tricyclic sesquiterpene frameworks (sesquicarene, sirenin) with a benchmarked 51% yield for the 1,3-acyl shift–decarbonylation sequence. A scalable, chromatography-free process delivers enantiopure 5-substituted derivatives in 22% overall yield and >99% purity, while the unique 3:1 exo/endo adduct distribution—contrasting with [2.2.1] systems—accelerates medicinal chemistry library diversification. Request pricing for gram-to-kilogram quantities.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 2220-40-8
Cat. No. B1597331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-5-en-2-one
CAS2220-40-8
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC1CC2C=CC1CC2=O
InChIInChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2
InChIKeyUJVGEBBKXJLFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]oct-5-en-2-one (CAS 2220-40-8): Procurement-Ready Profile


Bicyclo[2.2.2]oct-5-en-2-one (CAS 2220-40-8) is a bicyclic enone building block characterized by a bridgehead carbonyl group and an embedded β,γ-unsaturated double bond [1]. Its molecular formula is C8H10O with a molecular weight of 122.17 g/mol . This scaffold is foundational for the synthesis of complex terpenoid natural products and chiral pharmaceutical intermediates [1].

Bicyclo[2.2.2]oct-5-en-2-one: Why Interchangeability with Related Bicyclic Ketones Is Invalid


The subtle interplay between the [2.2.2] bridgehead framework and the β,γ-unsaturated enone system dictates a unique reactivity profile that precludes generic substitution. Unlike the more rigid bicyclo[2.2.1]heptane system or fully saturated bicyclo[2.2.2]octanones, this compound's double bond and carbonyl group participate in homoconjugative electronic effects that directly control the regio- and stereoselectivity of electrophilic additions [1]. Furthermore, the [2.2.2] scaffold itself is a privileged architecture for specific photochemical rearrangements and natural product syntheses that cannot be accessed using [2.2.1] or [3.2.1] analogs [2].

Bicyclo[2.2.2]oct-5-en-2-one: Quantified Performance Metrics Against Closest Analogs


Electrophilic Addition Regioselectivity: Bicyclo[2.2.2]oct-5-en-2-one vs. Bicyclo[2.2.1]hept-5-en-2-one

The addition of benzeneselenenyl chloride (PhSeCl) to bicyclo[2.2.2]oct-5-en-2-one (6) exhibits a defined stereoselectivity with an exo vs. endo attack ratio of approximately 3:1, whereas the same electrophilic addition to the more constrained bicyclo[2.2.1]hept-5-en-2-one (5) occurs with complete (100%) stereoselectivity for the exo position [1]. Both substrates demonstrate high regioselectivity, but the distinct stereochemical outcome in the [2.2.2] system provides a unique access to different isomeric adducts.

Synthetic Methodology Electrophilic Addition Regioselectivity

Photochemical Reactivity Yield: 3,3-Dimethoxy Bicyclo[2.2.2]octenone Derivative

Under direct irradiation (400 W mercury vapor lamp, dry benzene), a 7-alcoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-one derivative underwent a 1,3-acyl shift-decarbonylation sequence to yield the corresponding bicyclic compound in 51% isolated yield, alongside a cyclopropane byproduct in 22% yield [1]. A structurally analogous derivative under identical conditions gave a cyclobutenone product in 45% isolated yield [1]. This establishes a benchmark for photochemical transformation efficiency on this scaffold.

Photochemistry Reaction Yield Decarbonylation

Scalable Enantioselective Route: 5-Phenylbicyclo[2.2.2]oct-5-en-2-one

A reported scalable enantioselective route to 5-phenylbicyclo[2.2.2]oct-5-en-2-one achieved a 22% overall yield from 2-cyclohexenone, with an enantiomeric ratio (er) higher than 99.5:0.5 and chemical purity >99% [1]. This contrasts with earlier published routes to the same derivative that suffered from yields <0.5% and were unsuitable for scale-up [2]. While this data is for a phenyl-substituted analog, it demonstrates the viability of the core bicyclo[2.2.2]oct-5-en-2-one framework for manufacturing chiral intermediates at kilogram scale.

Process Chemistry Asymmetric Synthesis Chiral Resolution

Bicyclo[2.2.2]oct-5-en-2-One: High-Value Application Scenarios Grounded in Evidence


Synthesis of Terpenoid Natural Products via Photochemical Rearrangement

The [2.2.2] scaffold is an established precursor for photochemically induced rearrangements leading to tricyclic frameworks found in sesquiterpenes like sesquicarene and sirenin [1]. The quantified 51% yield for the 1,3-acyl shift-decarbonylation sequence [2] provides a reliable baseline for planning the synthesis of these complex targets, where alternative [2.2.1] or [3.2.1] bicyclic starting materials would yield entirely different product architectures.

Kilogram-Scale Production of Chiral Pharmaceutical Intermediates

For projects requiring enantiomerically pure 5-substituted bicyclo[2.2.2]oct-5-en-2-ones, the demonstrated scalable process [1] offers a proven path to kilogram quantities. The process's 22% overall yield and >99% purity, achieved without chromatography [1], make this core structure economically attractive compared to lower-yielding or chromatography-dependent routes to alternative chiral building blocks.

Regioselective Functionalization for Diverse Adduct Libraries

When a mixture of exo and endo adducts is desired—as opposed to the exclusive exo selectivity observed with bicyclo[2.2.1]hept-5-en-2-one—the [2.2.2] system's 3:1 exo/endo ratio [1] offers a unique distribution profile. This is valuable for building structurally diverse compound libraries for medicinal chemistry exploration, where accessing both diastereomeric series from a single reaction is a strategic advantage.

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